molecular formula C11H12N2 B14837225 1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B14837225
M. Wt: 172.23 g/mol
InChI Key: BISTYQPUBWIBON-UHFFFAOYSA-N
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Description

1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H12N2 It is a derivative of naphthalene, characterized by the presence of an amino group and a nitrile group on the tetrahydronaphthalene ring

Preparation Methods

The synthesis of 1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reduction of a corresponding nitro compound followed by a nitrile formation reaction. Industrial production methods may involve catalytic hydrogenation and the use of specific reagents to achieve high yields and purity.

Chemical Reactions Analysis

1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in π-electron delocalization, affecting its reactivity and interactions with other molecules. These interactions can influence various biological processes and chemical reactions.

Comparison with Similar Compounds

1-Amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can be compared with other similar compounds, such as:

    5,6,7,8-Tetrahydro-1-naphthylamine: Similar in structure but lacks the nitrile group.

    2-Amino-5,6,7,8-tetrahydronaphthalene: Another derivative with different substitution patterns.

    6-Amino-1,2,3,4-tetrahydronaphthalene: A related compound with variations in the position of the amino group

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-amino-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

InChI

InChI=1S/C11H12N2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h5-6H,1-4,13H2

InChI Key

BISTYQPUBWIBON-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2N)C#N

Origin of Product

United States

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